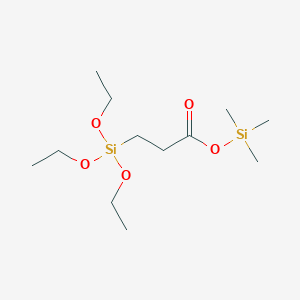
Trimethylsilyl 3-(triethoxysilyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 3-(triethoxysilyl)propanoate is an organosilicon compound that features both trimethylsilyl and triethoxysilyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 3-(triethoxysilyl)propanoate typically involves the reaction of trimethylsilyl chloride with 3-(triethoxysilyl)propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3-(triethoxysilyl)propanoate can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as trimethylsilyl chloride.
Common Reagents and Conditions
Hydrolysis: Water or moisture, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, often under controlled temperature and humidity.
Substitution: Trimethylsilyl chloride, often in the presence of a base such as pyridine.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane bonds, leading to polymeric structures.
Substitution: Various substituted silyl compounds.
Scientific Research Applications
Trimethylsilyl 3-(triethoxysilyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
Comparison with Similar Compounds
Trimethylsilyl 3-(triethoxysilyl)propanoate can be compared with other similar compounds, such as:
Trimethylsilylpropanoic acid: Contains a trimethylsilyl group but lacks the triethoxysilyl group, making it less versatile in certain applications.
Trimethylsilyl chloride: A common reagent used for silylation reactions but does not possess the triethoxysilyl group.
Triethoxysilane: Contains the triethoxysilyl group but lacks the trimethylsilyl group, limiting its use in some synthetic applications.
This compound is unique due to the presence of both trimethylsilyl and triethoxysilyl groups, providing a combination of properties that make it valuable in various fields .
Properties
CAS No. |
58566-96-4 |
|---|---|
Molecular Formula |
C12H28O5Si2 |
Molecular Weight |
308.52 g/mol |
IUPAC Name |
trimethylsilyl 3-triethoxysilylpropanoate |
InChI |
InChI=1S/C12H28O5Si2/c1-7-14-19(15-8-2,16-9-3)11-10-12(13)17-18(4,5)6/h7-11H2,1-6H3 |
InChI Key |
VJUVIMZLQFNKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC(=O)O[Si](C)(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
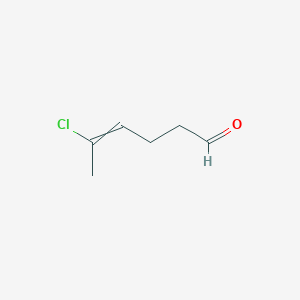

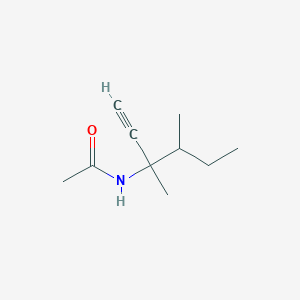

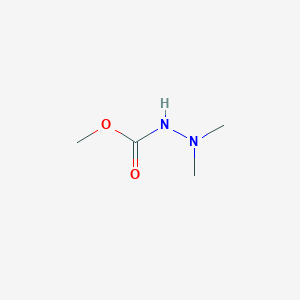

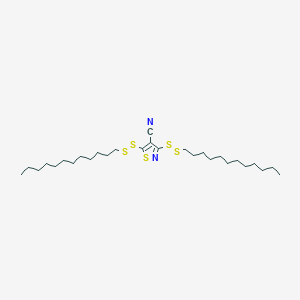

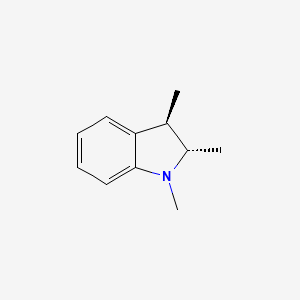
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)

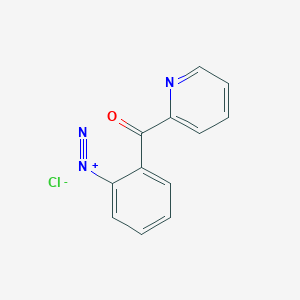
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
